molecular formula C10H11N5O5 B14253263 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide CAS No. 399030-30-9

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide

Cat. No.: B14253263
CAS No.: 399030-30-9
M. Wt: 281.23 g/mol
InChI Key: OMZFRJNODQCLDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones from aldehydes and ketones.

    Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, altering the oxidation state of the compound.

    Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and reducing agents.

    Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various hydrazone derivatives, which can be further modified to yield a wide range of compounds with different functional groups .

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which enhances the nucleophilicity of the hydrazine moiety. The compound can also participate in redox reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is unique due to its specific structural features, which include a butanamide backbone and a dinitrophenyl group. These characteristics confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

399030-30-9

Molecular Formula

C10H11N5O5

Molecular Weight

281.23 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)hydrazinylidene]butanamide

InChI

InChI=1S/C10H11N5O5/c11-10(16)2-1-5-12-13-8-4-3-7(14(17)18)6-9(8)15(19)20/h3-6,13H,1-2H2,(H2,11,16)

InChI Key

OMZFRJNODQCLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)N

Origin of Product

United States

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